1-(4-Chloronaphthalen-1-yl)ethanone

Descripción general

Descripción

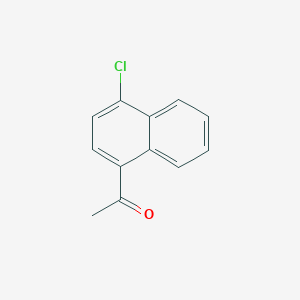

1-Acetyl-4-chloronaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of an acetyl group at the first position and a chlorine atom at the fourth position on the naphthalene ring

Métodos De Preparación

1-Acetyl-4-chloronaphthalene can be synthesized through the Friedel-Crafts acetylation of 1-chloronaphthalene. In this reaction, 1-chloronaphthalene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like nitrobenzene or chloroform, and the temperature is maintained around 20°C. This method results in the formation of several monoketone isomers, with 1-acetyl-4-chloronaphthalene being the predominant product .

Análisis De Reacciones Químicas

1-Acetyl-4-chloronaphthalene undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine atom on the naphthalene ring activates the compound towards electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group yields 4-chloronaphthalene-1-carboxylic acid, while reduction results in 1-(4-chloronaphthyl)ethanol.

Aplicaciones Científicas De Investigación

1-Acetyl-4-chloronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-acetyl-4-chloronaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and acetyl group on the naphthalene ring influence its reactivity and interactions with biological molecules. For example, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

1-Acetyl-4-chloronaphthalene can be compared with other similar compounds such as:

- 1-Acetyl-2-chloronaphthalene

- 1-Acetyl-3-chloronaphthalene

- 1-Acetyl-5-chloronaphthalene

These compounds share the same naphthalene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in 1-acetyl-4-chloronaphthalene results in distinct chemical and biological properties, making it a compound of particular interest in research.

Actividad Biológica

1-(4-Chloronaphthalen-1-yl)ethanone, also known as p-chloroacetophenone, is an organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClO

- CAS Number : 22531-53-9

- Molecular Weight : 220.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

This compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria.

Cytotoxicity

Research has highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in colorectal cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 (APC TR) | 9.1 | Induction of apoptosis via mitochondrial pathway |

| HCT116 (APC WT) | >20 | Minimal effect on wild-type APC expressing cells |

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various analogs of this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against human colorectal cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .

Biodegradation Studies

Another relevant study explored the biodegradation capabilities of environmental bacteria when exposed to chlorinated naphthalene derivatives, including this compound. The findings revealed that specific bacterial strains adapted over time to effectively degrade these compounds, suggesting potential applications in bioremediation .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution characteristics. Further research is needed to fully elucidate its metabolic pathways and excretion routes.

Propiedades

IUPAC Name |

1-(4-chloronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPVVNRCJDKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.